molecular formula C6H10N2O4 B1329701 N-Acetylglycylglycine CAS No. 5687-48-9

N-Acetylglycylglycine

Cat. No.: B1329701
CAS No.: 5687-48-9
M. Wt: 174.15 g/mol
InChI Key: ZCASHLUDUSAKNN-UHFFFAOYSA-N
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Description

N-Acetylglycylglycine is a synthetic dipeptide derivative with the molecular formula C 6 H 10 N 2 O 4 and a molecular weight of 174.16 g/mol . It is supplied as a solid and should be stored at -20°C . As a simple, acetylated peptide, it serves as a valuable building block in organic synthesis and proteomics research. Researchers utilize this compound as a model substrate in enzymatic studies and as a precursor for the synthesis of more complex peptide structures . Its structure makes it a relevant molecule for investigating the metabolism and function of N-acyl amino acids, a class of compounds that includes endogenous signaling molecules . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-acetamidoacetyl)amino]acetic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10N2O4/c1-4(9)7-2-5(10)8-3-6(11)12/h2-3H2,1H3,(H,7,9)(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCASHLUDUSAKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20205398
Record name N-Acetylglycylglycine
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Molecular Weight

174.15 g/mol
Source PubChem
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CAS No.

5687-48-9
Record name N-Acetylglycylglycine
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Record name N-Acetylglycylglycine
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Record name 2-(2-acetamidoacetamido)acetic acid
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Mechanistic Studies of N Acetylglycylglycine Reactivity

Nitrosation Reactions of N-Acetylglycylglycine

The nitrosation of this compound involves the reaction of this peptide with a nitrosating agent, leading to the formation of N-nitroso derivatives. This process has been investigated to elucidate its kinetics, mechanisms, and influencing factors.

Kinetics and Mechanisms of N-Nitrosation

The rate and pathway of the N-nitrosation of this compound are dependent on several factors, most notably the pH of the reaction medium and the nature of the nitrosating agent employed.

The kinetics of nitrosation are significantly governed by the acid-base equilibria of both the amine and nitrous acid. europa.eu The reaction of this compound proceeds approximately 20 times slower than the nitrosation of a terminal amino group. d-nb.info The rate of nitrosation is influenced by the pH of the system and the concentrations of both the amine and the nitrosating agent. efpia.eu While acidic conditions generally favor nitrosation with inorganic nitrite, with an optimal pH around 3-4, the reaction becomes less probable at a pH greater than 7. efpia.euusp.org However, the presence of catalysts like formaldehyde (B43269) can enable nitrosation to occur in neutral to basic conditions (pH 6.4 to 11.0). nih.gov

Various nitrosating agents can be involved, including dinitrogen trioxide (N2O3), dinitrogen tetroxide (N2O4), and nitrosyl halides (e.g., ClNO, BrNO). efpia.eunih.gov N2O3 and N2O4 are active forms that can nitrosate secondary and tertiary amines in both aqueous and organic solutions. nih.gov

In comparison to its unacetylated counterpart, glycylglycine (B550881), the nitrosation of this compound exhibits different kinetics. The reaction at the peptide bond in this compound is notably slower than the nitrosation of the terminal amino group in glycylglycine. d-nb.info This difference highlights the influence of the acetyl group on the reactivity of the adjacent peptide nitrogen. Studies on the hydrolysis of these peptides also show differences in their stability, with the half-life for the hydrolysis of the C-terminal peptide bond of acetylglycylglycine being approximately 500 years in neutral solution at 25°C, compared to 350 years for the dipeptide glycylglycine. acs.org

Product Identification and Characterization via Spectroscopic Methods (e.g., FTIR, Mass Spectroscopy)

The identification and characterization of the N-nitroso products of this compound are crucial for understanding the reaction pathway. Spectroscopic techniques are instrumental in this regard.

Fourier Transform Infrared (FTIR) Spectroscopy can be used to identify the characteristic functional groups of the nitrosated product. For instance, the N=O stretching vibration of the nitroso group typically appears around 1500 cm⁻¹, and the N-O bond shows a characteristic peak as well. researchgate.net

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for determining the molecular weight and structure of the N-nitroso derivative. researchgate.netmdpi.com This technique allows for sensitive and specific detection of the product, even at low concentrations.

Factors Influencing Reactivity: Peptide N-Atom Accessibility and Steric Hindrance

The reactivity of this compound towards nitrosating agents is influenced by both electronic and steric factors.

The electron-withdrawing nature of the adjacent carbonyl group in the peptide bond reduces the nucleophilicity of the nitrogen atom, making it less reactive towards electrophilic nitrosating agents compared to the more basic terminal amino group of glycylglycine. chemicea.com

Stability of N-Nitroso Derivatives of this compound

The N-nitroso derivative of this compound exhibits relative stability under certain conditions. At gastric pH (pH 2) and 37°C, the product has a half-life of 2 hours. d-nb.info This stability is significant as it suggests that if formed in the stomach, this compound could persist long enough to have potential biological implications. The stability of N-nitroso compounds can be influenced by the basicity of the parent amine. conicet.gov.ar

Conformational Analysis and Molecular Modeling of N Acetylglycylglycine

Influence of Methylation and Other Structural Modifications on Conformation

Structural modifications, particularly N-methylation, can significantly alter the conformational preferences of N-Acetylglycylglycine and related peptides. N-methylation involves the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group. This seemingly minor change can induce substantial perturbations in the peptide's structure and stability.

The introduction of an N-methyl group restricts the accessible conformational space, particularly the φ (phi) and ψ (psi) dihedral angles of the preceding residue. This steric hindrance can render regions of the Ramachandran plot, such as the α-helical region, inaccessible. Spectroscopic investigations and X-ray diffraction experiments on N-methylated dipeptides have revealed that the conformational outcome is highly dependent on the chirality of the constituent amino acid residues. In homochiral sequences, N-methylation strongly favors a βVI-folded conformation, which is characterized by a cis amide bond in the middle of the turn. Conversely, heterochiral sequences tend to retain the βII-folded conformation with a trans middle amide bond. For glycine-containing sequences like this compound, the conformational changes upon N-methylation are more complex and depend on the position of the glycine (B1666218) residue.

Furthermore, N-methylation can prevent asparagine deamidation in peptides, a common chemical modification that can alter protein structure and function. Studies on NGR (Asn-Gly-Arg) peptides have shown that N-methylation of the glycine residue effectively blocks this deamidation process. This highlights the dual role of methylation in not only influencing conformation but also in enhancing the chemical stability of peptides.

ModificationKey Conformational EffectsReference
N-Methylation Restricts φ and ψ dihedral angles.
Favors βVI-turns with cis amide bonds in homochiral sequences.
Retains βII-turns with trans amide bonds in heterochiral sequences.
Prevents asparagine deamidation.

Comparison with Other Peptide Models (e.g., Glycine and Alanine (B10760859) Diamides)

To understand the unique conformational properties of this compound, it is often compared to other simple peptide models, such as glycine diamide (Ac-Gly-NHMe) and alanine diamide (Ac-Ala-NHMe). These comparisons help to elucidate the influence of adjacent residues on the conformational landscape.

Theoretical studies on N-acetyl-glycine-glycine-N'-methylamide have shown that the conformational preferences of a glycine residue are dependent on its position within the dipeptide and the conformation of the neighboring glycine residue. This results in an asymmetric energy profile for the glycine residues in the dipeptide. In contrast, a single glycine diamide exhibits a more symmetric potential energy surface. The presence of the second glycine residue in this compound allows for the formation of intramolecular hydrogen bonds, leading to stable β-turn structures that are not possible in a single amino acid diamide.

When comparing glycine-containing peptides to their alanine-containing counterparts, a key difference is the increased conformational flexibility of glycine. The absence of a bulky side chain in glycine allows it to adopt a wider range of φ and ψ angles, including conformations in both the left-handed and right-handed regions of the Ramachandran plot. Alanine, with its methyl side chain, is more restricted. Quantum mechanical and molecular dynamics simulations of peptides containing N-methylated alanine residues have shown a propensity for helical structures without hydrogen bonds, stabilized by carbonyl-carbonyl interactions. In contrast, the flexibility of glycine in this compound allows for a greater diversity of stable conformations.

Peptide ModelKey Conformational Features
This compound Asymmetric energy profile for glycine residues; formation of stable β-turns.
Glycine Diamide More symmetric potential energy surface compared to the dipeptide.
Alanine Diamide More restricted conformational space due to the methyl side chain.
N-Methylated Alanine Peptides Propensity for helical structures without hydrogen bonds.

Spectroscopic Validation of Conformational Studies (e.g., NMR, IR, CD, X-ray Diffraction)

The computationally predicted conformations of this compound and its analogs are validated through various experimental spectroscopic techniques. These methods provide crucial data on the geometry and secondary structure of the peptide in different environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to deduce inter-proton distances and dihedral angles, providing a detailed picture of the peptide's three-dimensional structure. For instance, NOEs between specific protons can confirm the presence of turn-like structures.

Infrared (IR) spectroscopy provides information about the vibrational modes of the peptide bonds, which are sensitive to the secondary structure. The frequency of the amide I band (primarily C=O stretching) is particularly informative for distinguishing between different conformations such as β-turns, helices, and random coils.

Circular Dichroism (CD) spectroscopy is widely used to study the secondary structure of peptides and proteins in solution. Different secondary structures give rise to characteristic CD spectra in the far-UV region. For example, a type I β-turn typically shows a positive band around 205 nm and a negative band around 225 nm. The CD spectrum of this compound can thus be used to identify the presence and type of β-turn conformations.

X-ray Diffraction provides high-resolution structural information of molecules in their crystalline state. The crystal structure of N-acetylglycine has been determined, revealing a nearly planar molecule with a peptide C-N bond length of 1.32 Å and a Cα-N bond length of 1.45 Å. While this provides a static picture of one possible conformation, it serves as a crucial benchmark for validating the accuracy of computational models. Powder X-ray diffraction has also been used to confirm the crystalline phases of glycine and its derivatives.

Spectroscopic TechniqueInformation Provided
NMR Solution-state conformation, inter-proton distances, dihedral angles.
IR Vibrational modes of peptide bonds, secondary structure information.
CD Secondary structure content (e.g., β-turns, helices) in solution.
X-ray Diffraction High-resolution solid-state structure.

Computational Systems Biology and Bioinformatics Applications

The detailed conformational analysis of this compound has significant implications for the broader fields of computational systems biology and bioinformatics, particularly in the areas of polypeptide folding and protein structure prediction.

Understanding how a linear chain of amino acids folds into a functional three-dimensional protein is a central challenge in biology. Small peptide models like this compound are instrumental in dissecting the fundamental interactions that govern this process. The conformational preferences of this compound, particularly its propensity to form β-turns, are of great interest because β-turns are critical elements of protein structure, redirecting the polypeptide chain.

By studying the energy landscape of this compound, researchers can gain insights into the local conformational preferences that contribute to the formation of these turns. These insights are then used to develop and refine the force fields used in molecular dynamics simulations of protein folding. The identification of stable β-turn structures in a simple dipeptide like N-acetyl-glycine-glycine-N'-methylamide provides a basis for understanding how these turns are initiated and stabilized in larger proteins. The unique conformational properties of glycine, which allow it to populate regions of the Ramachandran plot that are inaccessible to other amino acids, are particularly important for the formation of sharp turns in protein structures.

The knowledge gained from the conformational analysis of this compound is directly applicable to the development of algorithms for protein structure prediction. These algorithms often rely on libraries of preferred conformations for short peptide fragments. The stable conformations of this compound, particularly its various β-turn types, serve as templates in these fragment-based prediction methods.

By understanding the intrinsic conformational tendencies of dipeptide sequences, prediction algorithms can more accurately assemble larger protein structures. For example, the knowledge that a Gly-Gly sequence has a high propensity to form a specific type of β-turn can be used to constrain the search space of possible protein conformations, leading to more accurate and efficient predictions. The development of machine learning and deep learning models for protein structure prediction also benefits from the detailed energetic and structural data generated from studies of small model peptides. These data are used to train the models to recognize the relationship between amino acid sequence and local structure.

Synthetic Methodologies for N Acetylglycylglycine and Its Analogs

Direct Synthesis Approaches

The direct synthesis of N-Acetylglycylglycine typically follows established principles of peptide chemistry. The process involves the formation of a peptide (amide) bond between two glycine (B1666218) units and the introduction of an N-terminal acetyl group. This can be achieved through two primary pathways: (1) coupling N-acetylglycine with a C-terminally protected glycine, or (2) synthesizing the glycylglycine (B550881) dipeptide first, followed by N-terminal acetylation.

The formation of the peptide bond between two amino acids is a condensation reaction that requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of the other. Carbodiimides are widely used reagents for this purpose.

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-diisopropylcarbodiimide (DIC) are common coupling reagents that facilitate the formation of the glycyl-glycine bond. The reaction mechanism involves the carbodiimide activating the carboxyl group of N-acetylglycine, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amino group of a C-terminally protected glycine (e.g., glycine methyl ester). To improve reaction efficiency and minimize side reactions, such as the formation of a stable N-acylurea byproduct, additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less reactive but more stable, leading to cleaner reactions and higher yields.

The general procedure involves dissolving the N-acetylglycine and the protected glycine ester in a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). The coupling reagent (EDC or DIC) and any additives are then added, and the reaction is stirred until completion. A final deprotection step is required to remove the C-terminal protecting group and yield this compound.

Coupling ReagentFull NameByproductKey Features
EDC 1-ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble urea (B33335)Byproduct is easily removed by aqueous workup.
DIC N,N'-diisopropylcarbodiimideInsoluble ureaByproduct is removed by filtration; less prone to N-acylurea formation.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHOBtAminium-based reagent; fast and efficient couplings.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHOBtPhosphonium-based reagent; known for clean reactions and suitability for hindered couplings.

This table provides a summary of common peptide coupling reagents and their characteristics.

The N-terminal acetyl group is a key feature of this compound, providing stability against enzymatic degradation. This group can be introduced either before or after the peptide bond is formed.

The most common laboratory approach involves starting with commercially available N-acetylglycine, where the acetylation step has already been performed. However, N-acetylglycine can be readily synthesized by treating glycine with an acetylating agent. A standard method involves reacting glycine with acetic anhydride (B1165640) in an aqueous solution. The reaction is typically performed under vigorous stirring, and the acetylglycine product often crystallizes directly from the reaction mixture.

Alternatively, the unprotected glycylglycine dipeptide can be synthesized first, followed by selective N-acetylation. This can be achieved by reacting the dipeptide with acetic anhydride or acetyl chloride under basic conditions. The base neutralizes the generated acid and ensures the N-terminal amino group remains deprotonated and nucleophilic. This post-coupling acetylation strategy is also employed in solid-phase peptide synthesis, where the acetyl group is added to the N-terminus of the resin-bound peptide before cleavage.

Synthesis of Modified this compound Derivatives

This compound can serve as a molecular scaffold for the synthesis of more complex derivatives. By attaching specific chemical moieties, researchers can create compounds with tailored properties for various applications in medicinal chemistry and materials science.

The modification of the this compound backbone can be achieved by coupling it with various heterocyclic structures.

Phthalazine Derivatives: Phthalazine-containing compounds can be synthesized by first converting the C-terminal carboxylic acid of this compound into a hydrazide. This can be achieved by reacting the corresponding ester derivative with hydrazine hydrate. nih.gov The resulting this compound hydrazide becomes a key intermediate that can be coupled with other molecules or used in cyclization reactions to form phthalazine-based structures. For example, dipeptide derivatives have been successfully attached to phthalazine cores using this approach. nih.govnih.gov

Phthalimide Derivatives: The phthalimide group is often used as a protecting group for amines but can also be a functional part of a final molecule. N-Phthalimide derivatives of amino acids are typically synthesized through the condensation of an amino acid with phthalic anhydride or phthalic acid, often by heating in a solvent like glacial acetic acid. sphinxsai.comresearchgate.net This method can be applied to create N-phthaloylglycylglycine, where the phthalimide group is attached to the N-terminal glycine.

Indole Derivatives: Indole moieties are prevalent in biologically active compounds. To create an indole derivative of this compound, one strategy is to perform a chemoselective N-acylation of an indole-containing molecule using this compound as the acyl source. beilstein-journals.orgnih.gov This typically requires activating the C-terminal carboxyl group of the dipeptide and reacting it with the indole nitrogen under basic conditions. Alternatively, a pre-formed indole-containing carboxylic acid, such as indole-3-acetic acid, can be coupled to the N-terminus of a glycylglycine dipeptide using standard peptide coupling methods. smolecule.com

Thiodisaccharide analogues are glycomimetics where an oxygen atom in the glycosidic bond is replaced by a sulfur atom, enhancing stability against enzymatic hydrolysis. Synthesizing a thiodisaccharide analogue of this compound involves creating a covalent linkage between the dipeptide and a sugar moiety through a thioether bond.

A general synthetic strategy involves multiple steps, often starting with a suitably protected sugar derivative. nih.govnih.gov A key step is the introduction of a good leaving group, such as a triflate, at a specific position on the sugar ring. This is followed by a nucleophilic substitution (SN2) reaction with a thiol-containing precursor to form the thioether linkage. The this compound moiety would need to be functionalized with a thiol group to participate in this reaction, or alternatively, be coupled to the sugar-thiol conjugate in a subsequent step. The synthesis may also require the introduction of an anomeric thiopropargyl group or other functionalities to allow for further "click" conjugation, providing a versatile platform for creating complex neoglycoconjugates. nih.govnih.gov

Prebiotic Chemical Synthesis Pathways

Understanding the potential prebiotic origins of molecules like this compound provides insight into the chemical evolution that may have led to life. Plausible pathways involve the formation of the basic building blocks, their polymerization, and subsequent modification under conditions relevant to early Earth.

The synthesis of glycine, the simplest amino acid, is considered highly plausible under prebiotic conditions, potentially occurring via processes like the Strecker synthesis from precursor molecules such as ammonia and hydrogen cyanide. nih.gov The subsequent formation of the glycylglycine dipeptide could have occurred through various condensation mechanisms, such as thiol-catalyzed peptide ligation in neutral water, which has been shown to be a selective process. acs.orgnih.gov

A critical aspect of peptide stability is protection against degradation. Uncapped dipeptides like glycylglycine can readily cyclize to form diketopiperazines, a reaction that represents a thermodynamic sink and a potential dead end for further chain elongation. acs.org N-terminal acetylation provides a chemical solution to this problem by blocking the nucleophilic amino group, thereby preventing intramolecular cyclization. This suggests an evolutionary rationale for the post-translational N-acetylation of proteins observed in higher organisms. acs.org Prebiotically plausible acetylating agents, such as thioesters or acetyl phosphate, could have facilitated the N-acetylation of early peptides, enhancing their stability and allowing for the accumulation of longer, more complex polypeptide chains. nih.gov

Chemoselective Ligation of Aminonitriles to Form N-Capped Peptides

A notable and prebiotically plausible method for the formation of N-capped peptides like this compound involves the chemoselective ligation of aminonitriles. This approach offers a high-yielding route to α-peptides in aqueous environments. The process is highly selective for the coupling of α-aminonitriles and is compatible with all 20 proteinogenic amino acid residues. nih.govchemicalbook.combohrium.com

The key to this method is the use of α-aminonitrile precursors instead of α-amino acids. The reactivity and lower pKaH of α-aminonitriles make them suitable for ligation at a neutral pH. The process is initiated by N-acylation, which serves a dual purpose: it stabilizes the resulting peptide product and activates the peptide precursor for a biomimetic N-to-C peptide ligation. nih.govbohrium.comucl.ac.uk This N-acylation step is crucial as it prevents undesirable side reactions, such as the formation of diketopiperazines, which can lead to peptide degradation. ucl.ac.uk

The ligation can be achieved using prebiotically plausible molecules such as hydrogen sulfide, thioacetate, and ferricyanide, or cyanoacetylene to yield the desired α-peptides in water. nih.govchemicalbook.combohrium.com For instance, the ferricyanide-mediated acetylation of an amino acid nitrile (AA-CN) with thioacetate (AcSH) can produce α-amidonitriles (Ac-AA-CN) in nearly quantitative yields in an aqueous solution. ucl.ac.uk This is followed by thiolysis and hydrolysis to form the peptide bond. This method has been demonstrated to be effective for the intermolecular coupling of different amino acid precursors, including challenging residues like lysine (B10760008), showcasing its broad applicability in forming N-capped peptides. ucl.ac.uk

This strategy of using N-acyl peptide nitriles is considered a plausible pathway in early evolution for the formation of peptides. nih.govchemicalbook.com The reaction of aminonitriles with aminothiols, such as cysteine, can also lead to the formation of dipeptides through heterocyclic intermediates. researchgate.net

Considerations for Continuous, One-Pot Elongation Cycles

One approach to facilitate a one-pot process is the use of a soluble tag or anchor molecule that enhances the solubility of the peptide intermediate. This allows for purification by solvent extraction rather than precipitation, streamlining the workflow. rsc.org For instance, a branched-chain anchor molecule can significantly improve the solubility of peptides, making the one-pot process more efficient. rsc.org

Another critical aspect is the effective removal of byproducts and excess reagents after each coupling and deprotection step. rsc.org In the context of Fmoc-based synthesis, the dibenzofulvene byproduct generated during Fmoc deprotection must be scavenged to prevent interference with subsequent reactions. The use of reagents like thiomalic acid in the presence of a base can convert byproducts into species that are easily removed by a simple aqueous wash. rsc.org

A one-pot synthesis for N-acetylglycine itself has been demonstrated from N-acetyl glucosamine using a heterogeneous catalyst system of MgO and Ag2O in water under mild conditions. rsc.orgnih.gov This method avoids the use of environmentally unfriendly reagents often employed in traditional amino acid syntheses like the Strecker reaction. rsc.org While this specific example does not detail the elongation to this compound, it highlights the potential for developing green, one-pot methodologies for its synthesis. A mild and efficient one-pot procedure has also been developed for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides, proceeding through an intermediate that is cleaved to yield the final product. phenomenex.com

Analytical Methods for Synthesis Verification and Purity Assessment

Following the synthesis of this compound, a suite of analytical techniques is employed to confirm the identity of the compound and assess its purity. These methods are crucial for quality control and for ensuring that the desired product has been obtained.

Chromatographic Techniques (e.g., Paper Chromatography, Ion-Exchange Chromatography)

Chromatographic methods are powerful tools for the separation and identification of N-acetylated amino acids and peptides.

Paper Chromatography

Paper chromatography is a classic and effective technique for separating mixtures of N-acetylated amino acids. For the separation of N-acetylglycine and its longer-chain analogs like this compound, a common developing solvent system is n-butanol-acetic acid-water. The separation is based on the differential partitioning of the compounds between the stationary phase (paper) and the mobile phase (solvent).

The separated compounds can be visualized by various methods. One common technique is to dip the chromatogram in a solution of bromocresol green indicator in acetone, which reveals the acidic compounds as yellow spots on a blue background. The Rf values, which are characteristic for each compound under specific conditions, can then be calculated. For example, in a butanol-acetic acid-water (8:1:10, v/v) system, the approximate Rf values are 0.59 for N-acetylglycine and 0.43 for this compound.

CompoundApproximate Rf Value
N-Acetylglycine0.59
This compound0.43

Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) is a high-resolution technique that separates molecules based on their net charge. This method is particularly useful for the separation of peptides and their modified forms. In the context of N-acetylated peptides, cation-exchange chromatography is often employed. The separation mechanism relies on the interaction of the charged peptide with the oppositely charged stationary phase. Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase. acs.org

N-acetylation at the N-terminus of a peptide neutralizes the positive charge of the N-terminal amino group, which affects its retention on a cation-exchange column. This change in charge allows for the separation of acetylated peptides from their non-acetylated counterparts. nih.gov Mixed-mode hydrophilic interaction/cation-exchange chromatography (HILIC/CEC) is another advanced technique that can be used. This method combines ionic interactions with hydrophilic interactions to achieve high sensitivity in separating closely related peptides, such as those with and without acetylation. tandfonline.com A high-performance liquid chromatography (HPLC) procedure using a pellicular ion-exchange column has been described for the separation of N-acetylaspartic acid and related N-acetylaspartyl peptides, demonstrating the utility of this technique for N-acetylated compounds.

Spectroscopic Characterization (e.g., FTIR, NMR, MS)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the amide groups, the carboxylic acid, and the alkyl portions of the molecule. Key expected vibrational bands include:

N-H stretching: Around 3300 cm⁻¹ (amide A)

C=O stretching (amide I): Around 1650 cm⁻¹

N-H bending (amide II): Around 1550 cm⁻¹

C=O stretching (carboxylic acid): Around 1700-1725 cm⁻¹

O-H stretching (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

C-N stretching: In the fingerprint region

The spectrum for the related compound N-acetylglycine shows characteristic peaks that would also be expected in this compound, with modifications due to the presence of the second glycine unit and the peptide bond. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule in solution.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the different types of protons. The methyl protons of the acetyl group would appear as a singlet, typically around 2.0 ppm. The methylene (CH₂) protons of the two glycine units would appear as distinct signals, likely in the range of 3.8-4.0 ppm, potentially showing coupling to the adjacent amide protons. The amide protons would appear as signals further downfield.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals would be expected for the methyl carbon of the acetyl group, the two methylene carbons of the glycine units, the two amide carbonyl carbons, and the carboxylic acid carbonyl carbon. chemicalbook.comnih.gov

GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.0~22
Glycine CH₂ (N-terminal)~3.8-4.0~41-43
Glycine CH₂ (C-terminal)~3.8-4.0~41-43
Amide C=O-~170-175
Carboxyl C=O-~175-180

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₁₀N₂O₄), the expected exact mass is approximately 174.0641 g/mol . High-resolution mass spectrometry can confirm this mass with high accuracy. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural information, showing characteristic losses of groups such as the acetyl group, water, and parts of the glycine backbone.

General Strategies in Peptide and Amino Acid Synthesis

The synthesis of this compound falls within the broader field of peptide and amino acid synthesis, which employs a variety of established methodologies.

Peptide Synthesis

The chemical synthesis of peptides is fundamentally based on the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. To achieve this in a controlled manner, protecting groups are essential to prevent unwanted side reactions.

Solution-Phase Peptide Synthesis (SPPS): This classical approach involves carrying out the reactions in a homogeneous solution. While it can be labor-intensive due to the need for purification of intermediates at each step, it is well-suited for large-scale synthesis.

Solid-Phase Peptide Synthesis (SPPS): Developed by R. Bruce Merrifield, SPPS is the most common method for peptide synthesis in research settings. The C-terminal amino acid is attached to a solid support (resin), and the peptide chain is built up in a stepwise manner. This allows for easy removal of excess reagents and byproducts by simple filtration and washing. The synthesis typically proceeds from the C-terminus to the N-terminus.

Commonly used protecting group strategies in SPPS include the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistries, which differ in the conditions used for deprotection of the α-amino group.

Amino Acid Synthesis

While glycine is a naturally occurring amino acid, various methods exist for the laboratory synthesis of amino acids in general. These methods are important for producing non-natural amino acids or for isotopic labeling studies. Some classical methods include:

Strecker Synthesis: This method involves the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the α-amino acid.

Amidomalonate Synthesis: This is an extension of the malonic ester synthesis. Diethyl acetamidomalonate is alkylated, and subsequent hydrolysis and decarboxylation yield the desired α-amino acid.

Reductive Amination of α-Keto Acids: An α-keto acid is reacted with ammonia to form an imine, which is then reduced to the α-amino acid.

These general strategies provide the foundational chemical principles upon which the specific synthesis of a modified dipeptide like this compound is based.

Advanced Research Topics and Future Directions

Integrated Omics Approaches (e.g., Metabolomics, Transcriptomics)

Integrated omics approaches, such as metabolomics and transcriptomics, offer a powerful lens through which to understand the biological roles of N-Acetylglycylglycine. However, specific research employing these techniques directly on this compound is limited in the available scientific literature.

Studies on related compounds, such as acetylglycine, have demonstrated the potential of these methodologies. For instance, systematic metabolomic studies have been employed to identify biomarkers for adiposity, where acetylglycine was found to be associated with fat loss in in vivo models. Such research underscores the utility of metabolomics in uncovering the physiological relevance of acetylated amino acid derivatives. These studies often utilize techniques like untargeted liquid chromatography-mass spectrometry (LC-MS) for broad profiling of metabolites in biological samples.

Future research could apply similar integrated omics strategies to this compound to elucidate its metabolic fate, identify its downstream signaling effects, and discover potential biomarkers related to its administration. Transcriptomic analysis, in parallel, could reveal changes in gene expression profiles in response to this compound, providing a more complete picture of its mechanism of action at a molecular level.

In Vivo and Preclinical Model Studies

Currently, there is a notable lack of published in vivo and preclinical model studies specifically investigating the compound this compound. The majority of available research focuses on its constituent parts or related molecules.

For example, toxicology studies have been conducted on N-acetylglycine (NAGly) in rodent models. These studies have explored the outcomes of both acute and repeated dietary exposure in Sprague-Dawley rats and genotoxicity in mice. In these particular studies, no evidence of genotoxicity was observed, and no mortalities or significant adverse effects were reported at the tested doses.

The insights from studies on related compounds highlight the methodologies that could be applied to future preclinical investigations of this compound. Such studies would be essential to determine its pharmacokinetic profile, assess its safety and tolerability, and explore its potential therapeutic effects in various disease models. Without such dedicated preclinical research, the biological activities and potential applications of this compound remain largely speculative.

Computational Studies for Drug Design and Enzyme Inhibition

Computational methods are integral to modern drug discovery and the study of enzyme-ligand interactions. While comprehensive computational studies specifically targeting this compound are not widely available, research on related N-acetylated amino acids provides a framework for future investigations.

For instance, molecular docking studies have been performed on N-acetylglycine to explore its binding potential with various protein targets. These computational simulations predict the preferred orientation of the ligand when bound to a receptor, helping to elucidate potential mechanisms of action and guide the design of more potent inhibitors.

The principles of computational drug design, including structure-based and ligand-based approaches, are broadly applicable. Structure-based methods would rely on the three-dimensional structure of a target enzyme to dock this compound and predict binding affinities. Ligand-based approaches could use the known structure of this compound to screen for compounds with similar properties that might interact with the same target.

Future computational research could focus on identifying potential enzyme targets for this compound, modeling its interaction with these targets, and designing novel derivatives with enhanced inhibitory activity. Such studies would be invaluable in uncovering the therapeutic potential of this dipeptide.

Structural Biology and Mechanism of Action Elucidation

The elucidation of the three-dimensional structure of this compound and its complexes with biological macromolecules is crucial for understanding its mechanism of action. At present, detailed structural biology studies specifically on this compound are scarce in the public domain.

However, the crystal structure of the related compound, N-acetyl glycine (B1666218), has been determined. These studies reveal the molecule's conformation and the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. This information provides a foundational understanding of the structural properties of N-acetylated amino acids.

To understand the mechanism of action of this compound, future research would need to focus on identifying its biological targets. Once a target is identified, techniques such as X-ray crystallography or cryo-electron microscopy could be used to determine the structure of the this compound-target complex. This would provide atomic-level insights into the binding mode and the key interactions that mediate its biological effects. Without such structural data, the precise mechanism of action of this compound remains to be determined.

Exploration of Structure-Activity Relationships in Derivatives

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. For this compound, a comprehensive body of SAR studies is not yet established in the scientific literature.

However, research into the synthesis of derivatives of related compounds, such as N-acetylglycine, provides a basis for future SAR studies on this compound. For example, new amide and bisamide derivatives of N-acetylglycine have been synthesized by reacting it with various isocyanates. The resulting compounds can then be screened for biological activity to identify key structural features required for a desired effect.

Future SAR studies on this compound would involve the systematic modification of its structure. This could include altering the length of the peptide backbone, substituting the acetyl group with other acyl groups, and introducing various functional groups. The biological activity of these derivatives would then be assessed to build a comprehensive understanding of the relationship between their chemical structure and their biological function. This knowledge would be instrumental in the design of more potent and selective analogs of this compound.

Investigating the Impact of this compound on Specific Signaling Pathways

The effect of this compound on specific intracellular signaling pathways is an area that requires further investigation, as there is limited direct evidence in the current body of scientific literature.

Studies on glycine, a component of this compound, have shown that it can modulate several key signaling pathways. For example, transcriptomic analysis in zebrafish embryonic neural stem cells has implicated glycine signaling in the regulation of pathways such as the Wnt, TGF-beta, SHH, calcium, and p53 pathways. These pathways are crucial for various cellular processes, including proliferation and differentiation.

While these findings in a related molecule are intriguing, it is important to note that the acetylation and dipeptide structure of this compound could lead to distinct biological activities and interactions with different signaling cascades. Future research should, therefore, focus on directly assessing the impact of this compound on a range of signaling pathways in relevant cellular and animal models. This would be a critical step in elucidating its molecular mechanisms of action and identifying its potential therapeutic applications.

Long-Term Studies and Human Clinical Trials (e.g., GlyNAC supplementation)

While there are no long-term studies or human clinical trials specifically on this compound, extensive research has been conducted on a combination supplement known as GlyNAC, which consists of glycine and N-acetylcysteine (NAC). These studies provide valuable insights into the potential effects of modulating pathways related to these precursor amino acids.

Randomized, double-blind clinical trials have shown that GlyNAC supplementation in older adults can improve a number of age-associated defects. bcm.edulabroots.com These improvements are linked to the correction of glutathione (B108866) deficiency, a key antioxidant, and the mitigation of oxidative stress. bcm.edulabroots.com

Key Findings from GlyNAC Clinical Trials:

Outcome MeasureImprovement ObservedReference(s)
Oxidative Stress Reduced levels of oxidative stress markers. bcm.edulabroots.comnih.govnih.gov
Glutathione Levels Correction of age-related glutathione deficiency. bcm.edulabroots.comnih.govnih.gov
Mitochondrial Function Improved mitochondrial function. bcm.edulabroots.comnih.govnih.gov
Inflammation Decreased markers of inflammation. bcm.edulabroots.comnih.govnih.gov
Insulin (B600854) Resistance Improved insulin sensitivity. bcm.edulabroots.comnih.govnih.gov
Endothelial Dysfunction Amelioration of endothelial dysfunction. bcm.edulabroots.comnih.govnih.gov
Genomic Damage Reduced markers of DNA damage. bcm.edulabroots.comnih.gov
Physical Function Improvements in muscle strength and gait speed. bcm.edulabroots.comnih.govnih.gov
Cognitive Function Enhanced cognitive performance. nih.gov

A pilot clinical trial involving older adults who took GlyNAC for 24 weeks demonstrated significant improvements in these areas. nih.gov However, it was also noted that these benefits declined after the supplementation was discontinued (B1498344) for 12 weeks. nih.gov Another randomized clinical trial where older adults took GlyNAC for 16 weeks reported similar positive outcomes, including improvements in blood pressure and waist circumference. bcm.edulabroots.comnih.gov

In preclinical studies, GlyNAC supplementation in aged mice has been shown to increase their lifespan by 24%. bcm.edulabroots.com These findings suggest that the mechanisms addressed by GlyNAC, such as glutathione deficiency and oxidative stress, are critical in the aging process.

It is important to emphasize that these findings are from studies on GlyNAC, a combination of glycine and N-acetylcysteine, and not on this compound itself. Future long-term studies and clinical trials would be necessary to determine if this compound has similar or distinct effects in humans.

This compound in the Context of Origins of Life and Prebiotic Chemistry

The emergence of peptides from simple amino acids is a cornerstone of theories on the origin of life. In this context, this compound serves as a significant model for understanding plausible pathways of peptide bond formation on a prebiotic Earth. The "RNA world" hypothesis, which posits that RNA was the primary genetic and catalytic molecule, does not exclude the crucial role of peptides. youtube.com The interaction and co-evolution of nucleic acids and peptides are thought to have been essential for the development of the first life forms. youtube.com

Research into prebiotic chemistry investigates how the building blocks of life, such as amino acids, could have formed and polymerized under the conditions of early Earth. youtube.com While the simplest amino acid, glycine, has been identified in extraterrestrial samples and its formation simulated in interstellar conditions, the subsequent step of forming peptide bonds presents a thermodynamic challenge in an aqueous environment. nih.govastrobiology.com One proposed solution involves activation reactions and the presence of protecting groups. N-acetylation represents a plausible prebiotic "capping" of an amino acid's N-terminus, which could have facilitated peptide chain elongation. N-acetylated amino acids can be formed through various abiotic processes, and their presence could have influenced the stability and reactivity of amino acids in the primordial soup. hmdb.ca

A key study demonstrated the highly efficient formation of the N-blocked dipeptide, this compound, from N-acetylglycyl adenylate anhydride (B1165640) and glycine in aqueous solutions. nasa.gov This reaction is significant because, over a physiologically relevant pH range of 6-8, the rate of peptide synthesis surpasses the rate of hydrolysis. nasa.gov This suggests that in a prebiotic scenario, N-terminally blocked amino acids, activated as adenylate anhydrides, could have polymerized efficiently. These N-blocked aminoacyl adenylate anhydrides are considered model compounds for peptidyl adenylate anhydrides, implying that early polymerization systems might have operated through the cyclic reactivation of the growing peptide chain's carboxyl group, rather than the activation of the incoming amino acid. nasa.gov

The role of mineral surfaces in catalyzing prebiotic reactions is also widely recognized. Minerals like silica (B1680970), which were abundant on the primordial Earth, could have provided surfaces for the concentration of reactants and the facilitation of dehydration reactions necessary for peptide bond formation. nih.govnasa.gov Experiments have shown that introducing silica to aqueous mixtures of reactants and then drying them can lead to the production of alanine (B10760859) and glycine oligomers. nasa.gov Such mechanisms could have also facilitated the formation of this compound and longer N-acetylated peptides from N-acetylglycine and glycine precursors on the early Earth.

Development of Novel Analytical Techniques for this compound Detection and Quantification

The accurate detection and quantification of this compound and related N-acyl amino acids in various matrices are crucial for metabolic studies and biochemical research. A range of analytical techniques has been developed, from classical chromatographic methods to advanced mass spectrometry-based approaches.

Early methods relied on paper chromatography for the separation and detection of N-acetylated peptides. One established method uses a developing solvent system of n-butanol-acetic acid-water (8:1:10, v/v) to effectively separate N-acetylglycine, this compound, and N-acetylglycylglycylglycine. unt.eduescholarship.org Detection can be achieved by heating the chromatogram, which allows the spots to be visualized under UV light, or by using a spray reagent like bromocresol green in acetone, which reveals the compounds as yellow spots on a blue background. escholarship.org

CompoundRf Value
N-Acetylglycine0.59
This compound0.43
N-Acetylglycylglycylglycine0.33
Data from paper chromatography using an n-butanol-acetic acid-water (8:1:10, v/v) solvent system. unt.eduescholarship.org

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for analyzing N-acylglycines. Due to the low volatility of these compounds, derivatization is typically required. A common approach involves the conversion of the N-acylglycines into their trimethylsilyl (B98337) derivatives. nih.gov For instance, reacting the sample with a reagent like N,O-bis(trimethylsilyl)acetamide in pyridine (B92270) renders the molecules volatile and suitable for GC analysis. nih.gov This method allows for the identification and quantification of various glycine conjugates in biological samples. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) has become a predominant technique for the analysis of metabolites, including N-acyl glycines. researchgate.net LC-MS offers high sensitivity and selectivity without the need for derivatization, although derivatization can be used to enhance chromatographic retention and detection sensitivity, especially for short-chain, polar N-acyl glycines. researchgate.net Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can improve the retention of these compounds on reversed-phase columns and significantly enhance detection performance. researchgate.net Isotope dilution mass spectrometry is another sensitive analytical method that has been developed for the determination of amino acids and their derivatives in biological samples. researchgate.net

Application of this compound as a Building Block for Complex Molecules

This compound and its parent compound, N-acetylglycine, serve as versatile building blocks in synthetic organic chemistry, particularly for the synthesis of more complex peptides and heterocyclic compounds. The N-acetyl group provides a stable protecting group for the N-terminus of glycine, allowing for selective reactions at the C-terminus.

In peptide synthesis, activated forms of N-acetylglycine are employed to elongate peptide chains. One effective method involves the use of N-acetylglycine cyanomethyl ester (Ac-Gly-OCH₂CN). researchgate.net This activated ester can be condensed with various amino acid esters in a solvent like dimethylformamide to form protected dipeptides. researchgate.net This approach has been utilized to synthesize a range of N-acetylglycyl peptides, demonstrating the utility of the cyanomethyl ester as a practical component for peptide synthesis. researchgate.net While glycylglycine (B550881) itself is also used to synthesize more complex peptides, the N-acetylated form offers the advantage of a protected N-terminus, preventing self-polymerization and directing the reaction to the desired C-terminal coupling. wikipedia.org

Beyond standard peptide synthesis, N-acyl amino acids are valuable precursors for the synthesis of various N-heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. nih.gov Acyl-transfer reactions, for instance, can be used to convert heteroaryl ketones into N-fused heterocycles. nih.gov While direct examples using this compound are specific, the general principles of N-acylation are widely applied in the synthesis of heterocycles like pyrroles, indazoles, and benzimidazoles. organic-chemistry.org The amide bond within this compound can participate in intramolecular cyclization reactions under appropriate conditions to form various ring systems. The development of electrochemical methods for the synthesis of N/S-heterocycles also presents a green and efficient alternative to traditional chemical redox reagents, potentially applicable to substrates derived from this compound. rsc.org

Furthermore, modified glycine building blocks are crucial in specialized synthetic applications. For example, α-formylglycine (fGly), a rare amino acid found in the active site of sulfatases, can be incorporated into peptides using specifically designed building blocks compatible with solid-phase peptide synthesis. nih.govnih.gov Similarly, specialized N-alkoxyglycine building blocks have been developed for peptide ubiquitination, a key post-translational modification. semanticscholar.org These advanced applications highlight the fundamental importance of glycine derivatives, including this compound, as foundational components for constructing complex and functionally diverse molecules.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Acetylglycylglycine, and how do reaction conditions (e.g., pH, temperature) influence yield and purity?

  • Methodological Answer : The synthesis of this compound (NAGG) typically involves coupling N-acetylglycine with glycine using activating agents like carbodiimides or via adenylate anhydride intermediates. Kinetic studies show that pH significantly impacts reaction efficiency; at pH 6–8, peptide bond formation is favored over hydrolysis due to reduced base-catalyzed degradation . Researchers should optimize pH using buffered solutions (e.g., phosphate buffer) and monitor reaction progress via HPLC or LC-MS to quantify intermediates and final product purity .

Q. Which analytical techniques are most reliable for characterizing this compound, and what thresholds define acceptable purity for experimental use?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are standard for structural confirmation. For purity, HPLC with UV detection (≥97% purity) is widely accepted, as impurities (e.g., unreacted glycine) can interfere with downstream applications like enzyme assays . Mass spectrometry (MS) is recommended for verifying molecular weight (174.16 g/mol) and detecting trace contaminants .

Q. How should researchers design stability studies to assess this compound under physiological or storage conditions?

  • Methodological Answer : Stability studies should simulate physiological pH (6–8) and temperature (25–37°C) over 24–72 hours, with aliquots sampled at intervals for HPLC analysis. Hydrolysis rates increase at alkaline pH, so buffering agents (e.g., Tris-HCl) are critical. For long-term storage, lyophilization and storage at -20°C in desiccated conditions are advised to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data when synthesizing this compound under varying experimental conditions?

  • Methodological Answer : Contradictions in kinetic data (e.g., variable reaction rates at identical pH) may arise from uncontrolled factors like ionic strength or trace metal ions. To address this:

  • Use chelating agents (e.g., EDTA) to eliminate metal interference.
  • Validate reproducibility via triplicate experiments with statistical analysis (e.g., ANOVA).
  • Apply computational modeling (e.g., density functional theory) to predict reaction pathways and identify rate-limiting steps .

Q. What advanced statistical frameworks are suitable for optimizing this compound synthesis parameters (e.g., reactant ratios, solvent systems)?

  • Methodological Answer : Response Surface Methodology (RSM) with a central composite design can model interactions between variables (e.g., pH, temperature, molar ratios). Machine learning algorithms (e.g., neural networks) trained on historical kinetic data may predict optimal conditions. Sensitivity analysis should identify critical parameters, such as glycine concentration, which disproportionately affects yield .

Q. What strategies ensure the effective integration of this compound into peptide-based drug delivery systems without compromising stability?

  • Methodological Answer : Pre-functionalize NAGG with protective groups (e.g., Fmoc) to prevent undesired side reactions during conjugation. Use orthogonal labeling techniques (e.g., click chemistry) to attach targeting moieties. Stability assays in simulated biological fluids (e.g., serum) should confirm retention of structural integrity via circular dichroism (CD) spectroscopy .

Data Handling and Reporting Guidelines

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

  • Methodological Answer : Follow NIH guidelines for reporting experimental conditions, including detailed reagent specifications (e.g., CAS 5687-48-9), instrument calibration data, and raw data archiving. Publish protocols in supplementary materials with step-by-step workflows, emphasizing critical steps like pH adjustment and purification methods (e.g., column chromatography) .

Q. What are the best practices for analyzing and presenting contradictory data in publications involving this compound?

  • Methodological Answer : Use error bars and confidence intervals to represent variability. Transparently report outliers and apply robust statistical tests (e.g., Grubbs' test for outliers). Include a limitations section discussing potential sources of bias (e.g., batch-to-batch reagent variability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.